Cas no 2172568-90-8 (5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine)

5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- 5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine
- EN300-1595922
- [5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine
- 2172568-90-8
-
- インチ: 1S/C12H20N4/c1-8(9-5-6-9)16-12(10-3-2-4-10)11(7-13)14-15-16/h8-10H,2-7,13H2,1H3
- InChIKey: NVODJAIULVBDFB-UHFFFAOYSA-N
- ほほえんだ: N1(C(=C(CN)N=N1)C1CCC1)C(C)C1CC1
計算された属性
- せいみつぶんしりょう: 220.16879665g/mol
- どういたいしつりょう: 220.16879665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 56.7Ų
5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595922-0.05g |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 0.05g |
$1080.0 | 2023-06-04 | ||
Enamine | EN300-1595922-0.1g |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 0.1g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1595922-500mg |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 500mg |
$1234.0 | 2023-09-23 | ||
Enamine | EN300-1595922-100mg |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 100mg |
$1131.0 | 2023-09-23 | ||
Enamine | EN300-1595922-1.0g |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 1g |
$1286.0 | 2023-06-04 | ||
Enamine | EN300-1595922-5.0g |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 5g |
$3728.0 | 2023-06-04 | ||
Enamine | EN300-1595922-250mg |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 250mg |
$1183.0 | 2023-09-23 | ||
Enamine | EN300-1595922-1000mg |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 1000mg |
$1286.0 | 2023-09-23 | ||
Enamine | EN300-1595922-10000mg |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 10000mg |
$5528.0 | 2023-09-23 | ||
Enamine | EN300-1595922-0.25g |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 0.25g |
$1183.0 | 2023-06-04 |
5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine 関連文献
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamineに関する追加情報
5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS 2172568-90-8): A Comprehensive Overview
5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS 2172568-90-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and medicinal chemistry research. This compound features a unique triazole core structure combined with cyclobutyl and cyclopropyl substituents, making it a valuable scaffold for drug discovery. Researchers are particularly interested in its potential applications as a bioactive intermediate or pharmacophore in the development of novel therapeutic agents.
The molecular structure of 5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine combines the stability of cyclobutane and cyclopropane rings with the versatility of the 1,2,3-triazole moiety. This combination offers interesting possibilities for structure-activity relationship (SAR) studies, as the constrained ring systems can influence the compound's conformational properties and binding affinity to biological targets. The presence of the methanamine group at the 4-position provides a handle for further chemical modifications, making this compound particularly useful in medicinal chemistry applications.
Recent trends in drug discovery have shown growing interest in small heterocyclic compounds like 5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine. The pharmaceutical industry is actively exploring such structures for their potential in addressing drug-resistant infections, neurological disorders, and inflammatory conditions. The compound's unique structural features make it particularly interesting for researchers working on kinase inhibitors and GPCR modulators, which are hot topics in current drug development pipelines.
The synthesis of 5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine typically involves click chemistry approaches, particularly the Huisgen cycloaddition reaction, which is widely used for constructing 1,2,3-triazole derivatives. The cyclopropylethyl and cyclobutyl groups are usually introduced through carefully designed synthetic routes that maintain the compound's stereochemical integrity. These synthetic methods are crucial for producing the compound with high purity for biological evaluation and structure-activity studies.
From a physicochemical properties perspective, 5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine exhibits characteristics that are favorable for drug-like molecules. The compound's logP and polar surface area suggest it may have reasonable membrane permeability, an important factor in drug development. Researchers are particularly interested in how the cyclopropyl and cyclobutyl moieties influence the compound's metabolic stability and pharmacokinetic profile, which are critical considerations in modern pharmaceutical research.
The potential biological activities of 5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine are currently under investigation in various research laboratories. Preliminary studies suggest that compounds with similar structures have shown activity against various enzyme targets and receptor systems. The triazole ring system is known to participate in important hydrogen bonding interactions with biological targets, while the aliphatic rings may contribute to lipophilic interactions and conformational restriction of the molecule.
In the context of current drug discovery trends, 5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine represents an interesting case study in fragment-based drug design. The compound's moderate size and presence of multiple pharmacophoric elements make it suitable for lead optimization programs. Researchers are particularly interested in how modifications to the cyclopropyl or cyclobutyl groups might affect the compound's target selectivity and potency.
The commercial availability of 5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS 2172568-90-8) has made it accessible to researchers worldwide. Several chemical suppliers now offer this compound with varying levels of purity, catering to different research needs. The growing demand for such specialized chemical building blocks reflects the increasing importance of heterocyclic chemistry in modern drug discovery efforts.
Future research directions for 5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine may include detailed structure-activity relationship studies, cocrystallization experiments with biological targets, and exploration of its therapeutic potential in various disease models. The compound's unique structural features position it as a valuable tool for medicinal chemists working on next-generation therapeutics, particularly in areas where small molecule modulators are needed.
In conclusion, 5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS 2172568-90-8) represents an intriguing example of modern heterocyclic chemistry with significant potential in pharmaceutical research. Its combination of triazole, cyclobutyl, and cyclopropyl moieties offers unique opportunities for drug design and biological exploration. As research continues, this compound may contribute to the development of novel therapeutic agents addressing various unmet medical needs.
2172568-90-8 (5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine) 関連製品
- 2034366-52-2(N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide)
- 1648930-07-7(1,3,2-Dioxaborolane, 2-[3-[(3-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)
- 1804033-72-4(Methyl 3-(difluoromethoxy)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 2172001-74-8(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidoheptanoic acid)
- 517870-16-5(methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate)
- 446-34-4(2-fluoro-4-methyl-1-nitrobenzene)
- 2228451-57-6(1-[2-(Dimethylamino)-1,3-thiazol-5-yl]-2,2-difluoroethan-1-ol)
- 133261-06-0(Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate)
- 1807282-71-8(3-Cyano-4,5-dimethylphenylacetic acid)
- 1005104-08-4(5-acetyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one)



